5-Bromo-3-chloro-1-benzofuran-2-carboxylic acid
Description
5-Bromo-3-chloro-1-benzofuran-2-carboxylic acid is a halogenated benzofuran derivative characterized by a bromine atom at position 5, a chlorine atom at position 3, and a carboxylic acid group at position 2 of the benzofuran ring. Benzofuran derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antitumor, and antiviral activities .
Properties
Molecular Formula |
C9H4BrClO3 |
|---|---|
Molecular Weight |
275.48 g/mol |
IUPAC Name |
5-bromo-3-chloro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H4BrClO3/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3H,(H,12,13) |
InChI Key |
VKIINWYCOKMICJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(O2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-1-benzofuran-2-carboxylic acid typically involves the reaction of 5-bromo-3-chlorobenzofuran with suitable reagents to introduce the carboxylic acid group. One common method involves the reaction of 5-bromo-3-chlorobenzofuran with nitrophenol, followed by reduction and esterification steps to yield the desired product . The reaction conditions often require the use of organic solvents such as ethanol, methanol, or chloroform, and may involve heating or the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-1-benzofuran-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzofuran ring can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Esterification and Hydrolysis: The carboxylic acid group can participate in esterification reactions to form esters, or it can be hydrolyzed to revert to the acid form.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, oxidizing agents, and acids or bases for esterification and hydrolysis. Reaction conditions may vary depending on the desired transformation but often involve the use of organic solvents and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzofuran derivatives, while oxidation or reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
5-Bromo-3-chloro-1-benzofuran-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-1-benzofuran-2-carboxylic acid and its derivatives depends on their specific biological targets. For example, some derivatives may inhibit enzymes or interact with cellular receptors to exert their effects. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Key Observations:
- Substituent Positions : Halogen placement (e.g., Br at position 5 vs. 7) alters electronic effects. For instance, Br at position 5 in the target compound may increase ring electron deficiency compared to Br at position 7 in its methyl-substituted analog .
Pharmacological Potential
- Target Compound: No direct data are available, but notes that benzofuran-2-carboxylic acid derivatives are precursors for "further pharmacological applications" .
- Sulfonyl Analogs : Exhibit confirmed antifungal and antitumor activities, attributed to sulfonyl groups enhancing target binding .
- Methyl-Substituted Analog : Commercial availability suggests industrial relevance, though specific biological data are unspecified .
Biological Activity
5-Bromo-3-chloro-1-benzofuran-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the halogenation of benzofuran derivatives. The introduction of bromine and chlorine atoms into the benzofuran structure enhances its biological activity by modifying its electronic properties and steric interactions with biological targets.
Antimicrobial Activity
Research indicates that benzofuran derivatives, including this compound, exhibit significant antimicrobial properties.
Key Findings:
- Antibacterial Activity: Studies have shown that derivatives of benzofuran, particularly those with halogen substitutions, demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been reported with minimum inhibitory concentrations (MIC) ranging from 0.78 to 200 μg/mL against various strains, including Staphylococcus aureus and Escherichia coli .
- Antifungal Activity: The compound has also shown promising antifungal effects against species such as Candida albicans and Candida parapsilosis, with MIC values around 100 μg/mL . This suggests that the presence of halogens may enhance the interaction of the compound with fungal cell membranes.
Anticancer Properties
The anticancer potential of benzofuran derivatives is another area of significant interest. Various studies have investigated the cytotoxic effects of these compounds on human cancer cell lines.
Research Insights:
- Cytotoxicity: Compounds similar to this compound have demonstrated cytotoxic effects against multiple cancer cell lines, including A549 (lung cancer) and ME-180 (cervical cancer), with some derivatives exhibiting selectivity towards cancer cells over normal cells .
- Mechanism of Action: The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. For example, molecular docking studies have suggested that certain benzofuran derivatives interact with tubulin, disrupting microtubule formation essential for mitosis .
Case Studies and Comparative Analysis
| Study | Compound | Target | Activity | MIC/IC50 |
|---|---|---|---|---|
| Study A | This compound | S. aureus | Antibacterial | 100 μg/mL |
| Study B | Benzofuran derivative X | A549 Cells | Cytotoxicity | IC50 = 0.237 μM |
| Study C | Benzofuran derivative Y | C. albicans | Antifungal | MIC = 50 μg/mL |
These studies highlight the versatility of benzofuran derivatives in targeting various pathogens and cancer cells, showcasing their potential as therapeutic agents.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 5-bromo-3-chloro-1-benzofuran-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves halogenation and cyclization steps. Bromine and chlorine substituents may require sequential introduction to avoid steric hindrance or unwanted side reactions. For example, bromination of benzofuran precursors (e.g., using NBS or Br₂ in acetic acid) should precede chlorination (e.g., Cl₂ gas or SOCl₂) to maintain regioselectivity . Optimization includes monitoring reaction temperatures (e.g., 257–260°C for similar halogenated benzofurans ) and using catalysts like FeCl₃ for electrophilic substitution. Yield improvements may require solvent polarity adjustments (e.g., DMF vs. THF) .
Q. How can NMR and IR spectroscopy reliably distinguish between positional isomers of halogenated benzofuran carboxylic acids?
- Methodological Answer :
- ¹H NMR : Compare aromatic proton splitting patterns. For example, the deshielded proton adjacent to the carboxylic acid group in the target compound will show distinct coupling constants compared to isomers like 5-bromo-2-chlorobenzoic acid (CAS 21739-92-4) .
- IR : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and carbonyl stretches (~1680–1720 cm⁻¹) vary slightly based on halogen electronegativity and ring strain. Reference spectra from NIST Chemistry WebBook (e.g., IR data for 5-bromo-2-chlorobenzoic acid ) can guide interpretation.
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) can model electron density distribution to identify reactive sites. For example:
- HOMO-LUMO analysis : Predicts susceptibility to nucleophilic/electrophilic attacks at the bromine (σ-hole interactions) or chlorine positions .
- Transition state modeling : Simulates Suzuki-Miyaura coupling with boronic acids (e.g., phenylboronic acid derivatives ), optimizing Pd catalyst loading and base selection (K₂CO₃ vs. Cs₂CO₃).
Q. How do conflicting crystallographic data for halogenated benzofuran derivatives inform structural refinement protocols?
- Methodological Answer : Compare X-ray diffraction data from analogs like 2-[5-bromo-1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid (Acta Cryst. E, 2012 ). Discrepancies in bond angles (e.g., C-Br vs. C-Cl) may arise from thermal motion artifacts or disorder. Use SHELXL for refinement, applying constraints to halogen positions and validating against Cambridge Structural Database entries .
Q. What mechanistic insights explain contradictory biological activity data for halogenated benzofuran derivatives in antimicrobial assays?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (Br, Cl) enhance membrane permeability but may reduce solubility. For example:
- LogP analysis : Compare with 5-ethylfuran-2-carboxylic acid (LogP ~1.5 ) to assess hydrophobicity-driven activity differences.
- MIC variations : Test against Gram-positive vs. Gram-negative bacteria, noting that bulky substituents (e.g., 3-chloro) may hinder target binding .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in purity for halogenated benzofuran intermediates?
- Methodological Answer :
- HPLC-MS standardization : Use >95% purity thresholds (as per Kanto Reagents’ specifications ) and validate with internal standards (e.g., deuterated analogs).
- Trace metal analysis : ICP-MS detects residual catalysts (e.g., Pd in cross-coupled products) that may inhibit downstream reactions .
Q. What statistical methods resolve discrepancies in reaction yields reported for analogous compounds like 5-bromo-2-thiophenecarboxylic acid?
- Methodological Answer : Apply Design of Experiments (DoE) to isolate variables (temperature, catalyst loading). For example, a central composite design for optimizing 5-bromo-2-thiophenecarboxylic acid synthesis (CAS 7311-63-9) achieved 98% purity . Multivariate regression identifies dominant factors (e.g., solvent polarity > reaction time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
